molecular formula C10H8FNO B106100 6-Fluoro-2-methylquinolin-4-ol CAS No. 15912-68-2

6-Fluoro-2-methylquinolin-4-ol

Cat. No. B106100
CAS RN: 15912-68-2
M. Wt: 177.17 g/mol
InChI Key: BKXCHVFCJZJATJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinolin-4-ol is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the quinoline core structure can significantly influence the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives has been explored in various studies. For instance, the synthesis of 6-fluoroquinoline derivatives with modifications at the 2nd and 4th positions has been reported to yield compounds with significant antiplasmodial activity . Another study describes the synthesis of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids, which showed potent antibacterial activity . Additionally, the synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) and its optical resolution has been achieved, which is a key intermediate for further chemical transformations .

Molecular Structure Analysis

The molecular structure of fluorinated quinolines has been studied to understand the impact of fluorine on the crystal engineering of these compounds. The introduction of fluorine atoms can lead to different packing features in the crystal lattice, as evidenced by the study of fluorine-substituted isoquinolines . The crystal structure of related compounds, such as 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, has been determined, providing insights into the three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated quinolines participate in various chemical reactions that are essential for their functionalization and application. For example, the preparation of 2-fluoroquinoline by halogen exchange has been described, showcasing the reactivity of chloro-compounds with potassium fluoride . The use of 6-aminoquinoline as a fluorogenic leaving group in peptide cleavage reactions demonstrates the utility of quinoline derivatives in biochemical assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines are influenced by the presence of fluorine, which can affect parameters such as lipophilicity, permeability, and stability. The physicochemical properties, including log P and log D, of new 6-fluoroquinoline derivatives have been calculated or determined experimentally, highlighting their potential as drug candidates . The stability of fluorophores like 6-methoxy-4-quinolone under various conditions, including pH, light, and heat, has been investigated, demonstrating the robustness of these compounds for applications in biomedical analysis .

Scientific Research Applications

Antimicrobial Activity

6-Fluoro-2-methylquinolin-4-ol and its derivatives have been investigated for antimicrobial properties. Bawa et al. (2009) synthesized a series of quinolinyl hydrazone derivatives, finding them effective against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, though they showed weaker activity against fungal strains (Bawa et al., 2009).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, including 6-Fluoro-2-methylquinolin-4-ol, are known as efficient fluorophores. They are widely used in biochemistry and medicine for studying various biological systems, such as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Resolution Processes in Industrial Applications

Bálint et al. (2002) studied the resolution of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in different solvents, observing strong kinetics and solvent dependence. This research has implications for industrial processes, particularly in economic resolution processes (Bálint et al., 2002).

Anti-Plasmodial Activity

Research by Hochegger et al. (2019) on 6-fluoroquinoline derivatives demonstrated antiplasmodial activity against strains of Plasmodium falciparum, indicating potential applications in malaria treatment (Hochegger et al., 2019).

Photofluorescent Properties

Grigoryan et al. (2021) studied the fluorescence properties of 4-hydroxy-2-methylquinoline and related compounds in dimethylsulfoxide (DMSO) aqueous solutions. This research contributes to understanding the photofluorescent properties of quinolines, which has applications in various scientific fields (Grigoryan et al., 2021).

Anti-Tumor Agents

Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs) derivatives, including 6-Fluoro-2-methylquinolin-4-ol, as potent antitumor agents. They found that these compounds exhibited significant inhibitory activity against various tumor cell lines, suggesting their potential in cancer treatment (Chou et al., 2010).

properties

IUPAC Name

6-fluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXCHVFCJZJATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166590
Record name 6-Fluoro-2-methylquinolin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylquinolin-4-ol

CAS RN

15912-68-2
Record name 6-Fluoro-2-methyl-4-quinolinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylquinolin-4-ol
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Record name 6-Fluoro-2-methylquinolin-4-ol
Source EPA DSSTox
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Record name 6-fluoro-2-methylquinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Nayak, J Ramprasad, U Dalimba - Journal of Fluorine Chemistry, 2016 - Elsevier
In an attempt to develop newer antitubercular and antibacterial agents against the increasing bacterial resistance, we have designed new quinoline–pyrazole analogs (8a–u) following …
Number of citations: 59 www.sciencedirect.com
B Medapi, J Renuka, S Saxena, JP Sridevi… - Bioorganic & medicinal …, 2015 - Elsevier
Antibiotics with good therapeutic value and novel mechanism of action are becoming increasingly important in today’s battle against bacterial resistance. One of the popular targets …
Number of citations: 54 www.sciencedirect.com
JD Becherer, EE Boros, TY Carpenter… - Journal of medicinal …, 2015 - ACS Publications
Starting from the micromolar 8-quinoline carboxamide high-throughput screening hit 1a, a systematic exploration of the structure–activity relationships (SAR) of the 4-, 6-, and 8-…
Number of citations: 46 pubs.acs.org
YC Wu, MT Lu, TH Lin, PC Chu, CS Chang - Bioorganic Chemistry, 2022 - Elsevier
Hypoxia-inducible factor (HIF)-1α is a key transcription factor that contributes to aggressive and drug-resistant phenotypes in tumor cells under hypoxic conditions. Therefore, targeting …
Number of citations: 1 www.sciencedirect.com

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